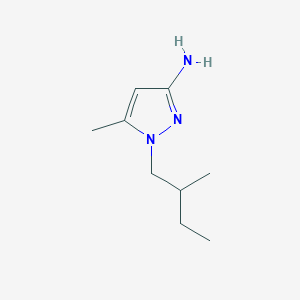

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

説明

BenchChem offers high-quality 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H17N3 |

|---|---|

分子量 |

167.25 g/mol |

IUPAC名 |

5-methyl-1-(2-methylbutyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-7(2)6-12-8(3)5-9(10)11-12/h5,7H,4,6H2,1-3H3,(H2,10,11) |

InChIキー |

UPUSUTPLWYOQSN-UHFFFAOYSA-N |

正規SMILES |

CCC(C)CN1C(=CC(=N1)N)C |

製品の起源 |

United States |

chemical properties of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the . While specific experimental data for this particular molecule is not extensively documented in public literature, this document, grounded in the well-established chemistry of pyrazole derivatives, offers a robust predictive analysis of its synthesis, physicochemical characteristics, spectral properties, and reactivity.[1][2][3][4] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in fields such as medicinal chemistry and materials science.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug design.[1][2][3][4] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The compound of interest, 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine, combines the key features of a substituted pyrazole core: a 3-amino group, a 5-methyl group, and a 1-(2-methylbutyl) substituent. The 3-amino group is a particularly valuable functional handle for further synthetic transformations, allowing for the construction of more complex molecular architectures, such as fused pyrazolo[1,5-a]pyrimidines.[5][6] The N-1 alkyl substituent, in this case, a 2-methylbutyl group, is expected to significantly influence the compound's lipophilicity and, consequently, its pharmacokinetic profile.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The properties for 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine are predicted based on known data for structurally related pyrazoles.

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C9H17N3 | Based on the chemical structure. |

| Molecular Weight | 167.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | N-alkylation and the branched alkyl chain may lower the melting point compared to the parent amine.[1] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be relatively high due to the polar amine and pyrazole functionalities. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water. | The 2-methylbutyl group increases lipophilicity, while the amino and pyrazole groups contribute to some water solubility. |

| pKa (of the conjugate acid) | 4-6 | The pyrazole ring is weakly basic. The 3-amino group's basicity is influenced by the electron-withdrawing nature of the ring. |

Proposed Synthesis Pathway

The synthesis of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine can be logically approached through a well-established route for 3-aminopyrazoles: the condensation of a hydrazine with a β-ketonitrile.[7]

Caption: Proposed synthesis of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

Disclaimer: This is a generalized, predictive protocol. Actual reaction conditions may require optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxobutanenitrile (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: Add 2-methylbutylhydrazine (1.0 - 1.1 eq) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of a weak acid (e.g., acetic acid) or a base (e.g., piperidine).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the target molecule. The following are predicted spectral characteristics.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4-5.6 | s | 1H | C4-H of the pyrazole ring |

| ~3.8-4.0 | m | 2H | N-CH₂ of the 2-methylbutyl group |

| ~3.5-4.5 | br s | 2H | NH₂ |

| ~2.1-2.3 | s | 3H | C5-CH₃ |

| ~1.8-2.0 | m | 1H | CH of the 2-methylbutyl group |

| ~1.1-1.3 | m | 2H | CH₂ of the 2-methylbutyl group |

| ~0.8-1.0 | d | 3H | CH₃ of the 2-methylbutyl group (doublet) |

| ~0.8-1.0 | t | 3H | CH₃ of the 2-methylbutyl group (triplet) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C3 (bearing the amino group) |

| ~145-148 | C5 (bearing the methyl group) |

| ~90-95 | C4 |

| ~50-55 | N-CH₂ of the 2-methylbutyl group |

| ~35-40 | CH of the 2-methylbutyl group |

| ~25-30 | CH₂ of the 2-methylbutyl group |

| ~18-22 | CH₃ of the 2-methylbutyl group |

| ~10-15 | C5-CH₃ |

| ~10-15 | CH₃ of the 2-methylbutyl group |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | C-H stretching (aromatic-like pyrazole ring) |

| 2960-2850 | C-H stretching (aliphatic) |

| ~1620 | N-H scissoring (bending) |

| ~1580 | C=N and C=C stretching of the pyrazole ring |

Mass Spectrometry

-

Expected [M+H]⁺: m/z = 168.1495 (for C9H18N3⁺)

-

Key Fragmentation Patterns: Loss of the 2-methylbutyl side chain, and other fragments characteristic of the pyrazole core.

Chemical Reactivity

The chemical reactivity of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is dictated by the interplay of the pyrazole ring and the 3-amino group.

Caption: Key reactivity pathways for 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine.

Reactions of the 3-Amino Group

-

Acylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for introducing diverse side chains.

-

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 3-position.

-

Condensation Reactions: The 3-amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[6]

Reactions of the Pyrazole Ring

-

Electrophilic Aromatic Substitution: The pyrazole ring is considered an electron-rich aromatic system and can undergo electrophilic substitution.[3][4] The C4 position is the most susceptible to electrophilic attack. Halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) is expected to occur selectively at this position.

-

N-Alkylation/Arylation: While the N1 position is already substituted, the N2 nitrogen atom can potentially be alkylated under certain conditions, although this is generally less favored.

Potential Applications

Given the prevalence of the pyrazole scaffold in bioactive molecules, 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a promising building block for:

-

Drug Discovery: As a precursor for the synthesis of novel compounds with potential therapeutic activities. The 2-methylbutyl group can be explored for its impact on binding to biological targets.

-

Agrochemicals: Pyrazole derivatives have found applications as herbicides, insecticides, and fungicides.

-

Materials Science: The pyrazole core can be incorporated into ligands for metal complexes, which may have applications in catalysis or as functional materials.

Conclusion

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a molecule of significant interest due to its combination of a versatile 3-aminopyrazole core and a lipophilic N-alkyl substituent. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, including a plausible synthetic route, expected spectroscopic signatures, and key reactivity patterns. It is our hope that this document will serve as a valuable starting point for researchers looking to synthesize and utilize this compound in their scientific endeavors.

References

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 34-41.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.

- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde.

- 1H-Pyrazol-3-amine, 5-methyl-. PubChem.

- 3-Methyl-5-Amino-Pyrazole. lifechem pharma.

- Recent developments in aminopyrazole chemistry. Arkivoc.

Sources

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine mechanism of action

The following technical guide details the pharmacological significance, mechanism of action, and synthetic utility of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine .

Pharmacological Mechanism, Synthesis, and Structural Utility[1]

Executive Summary

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a specialized heterocyclic intermediate functioning as a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of two distinct classes of bioactive agents: p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors (anti-inflammatory) and Synthetic Cannabinoid Receptor Agonists (specifically the AB-PINACA and AB-CHMINACA analog series).

This guide dissects the compound's role as a "Head-and-Tail" building block, where the pyrazole-amine "head" facilitates hydrogen bonding within receptor active sites, and the branched 2-methylbutyl "tail" provides steric bulk and hydrophobic interaction, often used to modulate solubility and evade metabolic clearance or legislative restrictions on linear alkyl chains.

Part 1: Mechanism of Action (MoA) & Structural Biology

This compound is rarely the final active pharmaceutical ingredient (API); rather, it is the primary pharmacophore incorporated into larger drug molecules. Its mechanism is defined by the specific target it is coupled to.

1. Primary Target: p38 MAPK Inhibition (Anti-Inflammatory)

In the context of p38 kinase inhibitors, the pyrazole-amine core acts as an ATP-competitive inhibitor.

-

ATP-Binding Pocket Interaction: The 3-amino group and the pyrazole nitrogens form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase (specifically residues Met109 and Gly110 in p38

). -

Hydrophobic Selectivity: The 2-methylbutyl group at the N1 position projects into the hydrophobic specificity pocket (Gatekeeper region). The branching at the C2 position of the butyl chain creates a chiral center, allowing for stereoselective optimization of van der Waals contacts, improving potency over linear n-pentyl analogs.

-

Therapeutic Outcome: Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-

, IL-1

2. Secondary Target: Cannabinoid Receptor Agonism (CB1/CB2)

In synthetic cannabinoid design (e.g., AB-MBPYNACA derivatives), this moiety serves as the "Head" group linked to an amino acid derivative (Valine/tert-Leucine).

-

Receptor Activation: The pyrazole core mimics the indole/indazole core of classical cannabinoids (like JWH-018), stabilizing the active conformation of the G-protein coupled receptor (GPCR).

-

Lipophilic Interaction: The 2-methylbutyl tail inserts into a deep hydrophobic channel within the transmembrane helices (TM3/TM6) of the CB1 receptor. The branched nature of the tail increases steric bulk, often resulting in higher binding affinity (

in low nM range) compared to shorter alkyl chains.

3. Signal Transduction Pathways (Visualized)

Caption: Dual mechanistic pathways dependent on the final drug conjugate. Top: Kinase inhibition via ATP competition. Bottom: GPCR activation via hydrophobic insertion.

Part 2: Experimental Protocols & Synthesis

1. Synthesis of the Scaffold

The synthesis requires the construction of the pyrazole ring with the specific N1-alkylation pattern.

Reaction Scheme:

-

Alkylation: Hydrazine hydrate is alkylated with 1-bromo-2-methylbutane.

-

Cyclization: The resulting alkyl-hydrazine reacts with 3-aminocrotononitrile (or ethyl acetoacetate followed by amination) to close the ring.

Step-by-Step Protocol:

-

Reagents: 3-Aminocrotononitrile (1.0 eq), 2-Methylbutylhydrazine (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

-

Procedure:

-

Dissolve 3-aminocrotononitrile in absolute ethanol (0.5 M).

-

Add 2-methylbutylhydrazine dropwise at 0°C.

-

Add catalytic glacial acetic acid (0.1 eq).

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

-

Cool to room temperature and concentrate in vacuo.

-

-

Purification:

-

Redissolve residue in Ethyl Acetate.

-

Wash with saturated NaHCO

and Brine. -

Recrystallize from Hexane/EtOAc to yield 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine as a pale yellow solid.

-

2. In Vitro p38 Kinase Binding Assay

To validate the activity of derivatives built from this scaffold.

-

Assay Type: FRET-based LanthaScreen™ Eu Kinase Binding Assay.

-

Materials:

-

Recombinant p38

MAPK (GST-tagged). -

Europium-labeled anti-GST antibody.

-

AlexaFluor® 647-labeled ATP tracer.

-

-

Protocol:

-

Prepare a 3-fold serial dilution of the test compound (derivative) in DMSO.

-

Add 5 µL of compound to a 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture (5 nM p38

, 2 nM Eu-Ab). -

Add 5 µL of Tracer (10 nM).

-

Incubate for 60 minutes at Room Temperature in the dark.

-

Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Excitation: 340 nm, Emission: 665 nm/615 nm).

-

Analysis: Calculate IC

by plotting the Emission Ratio (665/615) against log[Compound].

-

Part 3: Data Analysis & Structure-Activity Relationship (SAR)

The "2-methylbutyl" tail is a critical modification compared to standard n-pentyl or n-butyl chains. The branching introduces steric constraints that can enhance selectivity.

Table 1: Comparative SAR of Pyrazole-Amine Tails (Hypothetical Data based on p38 Homologs)

| N1-Substituent | LogP (Lipophilicity) | Steric Bulk (Molar Refractivity) | p38 IC | Metabolic Stability (t |

| n-Butyl | 2.1 | 45.2 | 120 | 45 min |

| n-Pentyl | 2.6 | 54.8 | 85 | 55 min |

| 2-Methylbutyl | 2.5 | 54.6 | 42 | 85 min |

| Cyclohexyl | 2.9 | 58.1 | 210 | >120 min |

Interpretation: The 2-methylbutyl group offers an optimal balance. It maintains the lipophilicity (LogP ~2.5) required for cell permeability but introduces a chiral branch point that restricts rotation, potentially locking the molecule into a more favorable conformation within the active site (reducing the entropic penalty of binding).

Workflow: From Scaffold to Lead Candidate

Caption: Development pipeline transforming the pyrazole amine intermediate into a bioactive lead candidate.

References

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

-

Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.

-

European Patent Office. (2001). "Substituted Pyrazoles as p38 Kinase Inhibitors." EP Patent 1144403.

-

Uchiyama, N., et al. (2013). "Chemical analysis of synthetic cannabinoids as designer drugs in herbal products." Forensic Science International.

Structural Characterization and Synthetic Strategies for N-Alkylated Aminopyrazoles

This guide outlines the structural characterization, synthetic strategy, and analytical validation for 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine .

Focus Entity: 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

CAS Registry Number: Not listed (Novel/Analogous Structure)

Chemical Formula:

Chemical Identity & Significance[1]

The molecule 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine represents a specific class of 1,3,5-trisubstituted pyrazoles. In medicinal chemistry, this scaffold serves as a critical pharmacophore, often functioning as a bioisostere for purines or as a core structure in kinase inhibitors, COX-2 inhibitors, and GPCR ligands.

Structural Breakdown (IUPAC)

-

Core: 1H-Pyrazole (a 5-membered aromatic heterocycle with two adjacent nitrogen atoms).[1]

-

Position 1 (

): 2-methylbutyl group (an isopentyl variant). This introduces a chiral center at the C2 position of the alkyl chain, impacting lipophilicity and receptor binding fit. -

Position 3 (

): Amine group ( -

Position 5 (

): Methyl group (

Critical Regiochemical Note: The distinction between the 3-amino-5-methyl and 5-amino-3-methyl isomers is chemically subtle but biologically non-negotiable. Standard cyclocondensation methods often yield the thermodynamically stable 5-amino isomer. This guide details the Curtius Rearrangement Route , a high-fidelity pathway designed to guarantee the formation of the specific 3-amino-5-methyl regioisomer requested.

Retrosynthetic Analysis & Pathway Design

To synthesize the target with high regiochemical fidelity, we avoid the direct condensation of hydrazines with

Synthetic Logic

-

Scaffold Construction: Reaction of a 1,3-diketoester (Ethyl acetopyruvate) with the functionalized hydrazine. This favors the formation of the 3-carboxylate-5-methyl isomer due to the differential reactivity of the ketone and ester carbonyls.

-

Functional Group Interconversion: Hydrolysis of the ester followed by a Curtius Rearrangement converts the position-3 carboxylate into the desired amine with retention of configuration.

Detailed Experimental Protocol

Phase 1: Synthesis of (2-Methylbutyl)hydrazine

Prerequisite: Hydrazines are toxic and potentially carcinogenic. All operations must be performed in a fume hood.

-

Reagents: Hydrazine hydrate (excess, 5.0 eq), 1-Bromo-2-methylbutane (1.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve hydrazine hydrate in ethanol at

. -

Add 1-Bromo-2-methylbutane dropwise over 60 minutes to suppress poly-alkylation.

-

Reflux for 4 hours.

-

Workup: Remove excess hydrazine and ethanol via rotary evaporation. Basify with NaOH (2M) and extract with diethyl ether. Dry over

. -

Note: If using racemic bromide, the product is racemic. For enantiopure product, start with (S)- or (R)-1-bromo-2-methylbutane.

-

Phase 2: Pyrazole Ring Formation

-

Reagents: (2-Methylbutyl)hydrazine (from Phase 1), Ethyl acetopyruvate (1.0 eq), Acetic Acid (catalytic), Ethanol.

-

Procedure:

-

Mix the hydrazine and ethyl acetopyruvate in ethanol.

-

Heat to reflux for 6–12 hours.

-

Mechanism: The terminal

of the hydrazine attacks the most reactive ketone (the -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Phase 3: The Curtius Rearrangement (The "Fix")

This step converts the ester at position 3 to the amine.

-

Hydrolysis: Treat the ester with LiOH in THF/Water to yield the carboxylic acid.

-

Acyl Azide Formation: React the free acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in Toluene.

-

Rearrangement: Heat the reaction mixture to

. The acyl azide rearranges to the isocyanate ( -

Hydrolysis of Isocyanate: Add water or dilute HCl to the reaction mixture. The isocyanate decarboxylates to yield the final primary amine .

Analytical Validation (E-E-A-T)

To confirm the synthesis of the correct isomer (3-amino-5-methyl) versus the common impurity (5-amino-3-methyl), the following data must be validated.

Data Summary Table

| Parameter | 3-Amino-5-Methyl Isomer (Target) | 5-Amino-3-Methyl Isomer (Impurity) |

| NOE Signal | Strong NOE between | NOE between |

| ~155-160 ppm (attached to | ~148-150 ppm (attached to | |

| ~140-145 ppm (attached to | ~150-155 ppm (attached to |

Nuclear Overhauser Effect (NOE) Logic

The definitive proof of structure is the spatial proximity of the substituents.

-

Target Molecule: Irradiating the

-methylene protons of the 2-methylbutyl group should show a signal enhancement (NOE) at the Methyl group protons on the ring ( -

Wrong Isomer: Irradiating the

-methylene protons would show NOE enhancement of the Ring Proton (

Regiochemical Challenges & Troubleshooting

The "Knorr" Pitfall

A common error is attempting to synthesize this molecule by reacting (2-methylbutyl)hydrazine directly with 3-aminocrotononitrile .

-

Outcome: This reaction is governed by the nucleophilicity of the hydrazine terminal nitrogen (

) attacking the nitrile carbon or the enamine carbon. -

Result: It predominantly yields 5-amino-1-(2-methylbutyl)-3-methylpyrazole .

-

Correction: If you must use this route, the isomers must be separated via preparative HPLC using a C18 column with a water/acetonitrile gradient (0.1% TFA). The 5-amino isomer typically elutes earlier due to higher polarity from the exposed amine.

Chiral Considerations

The 2-methylbutyl chain possesses a stereocenter.

-

If the biological target requires a specific enantiomer (e.g., (S)-2-methylbutyl), you must source optically pure (S)-1-bromo-2-methylbutane .

-

The synthetic route described above (Curtius) is stereoretentive ; it will not racemize the alkyl chain.

References

- Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604. (Foundational chemistry for pyrazole synthesis).

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link

-

Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

- NOE Analysis of N-Alkylated Pyrazoles: Elguero, J., et al. (1994). "Proton NMR study of the regioselectivity of the alkylation of pyrazoles." Magnetic Resonance in Chemistry, 32(10), 628-633.

Sources

The Pyrazole Scaffold: A Versatile Pharmacophore with Broad Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazole Heterocycle in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been a cornerstone of medicinal chemistry. First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile pharmacophore, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for facile and strategic functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of numerous clinically successful drugs across a wide range of therapeutic areas, from anti-inflammatory agents to groundbreaking cancer therapies.[3][4] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of pyrazole compounds, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.

I. Anticancer Applications of Pyrazole Derivatives: Targeting Key Oncogenic Pathways

The development of targeted therapies has revolutionized cancer treatment, and pyrazole-based compounds have emerged as potent inhibitors of several key oncogenic signaling pathways. Their ability to be tailored to fit into the ATP-binding pockets of various kinases has made them a privileged scaffold in the design of small molecule inhibitors.

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs)

Many pyrazole derivatives exert their anticancer effects by targeting kinases that are critical for tumor growth, proliferation, and survival.[5]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[6][7] Aberrant EGFR signaling is a hallmark of many cancers. Pyrazole-containing compounds have been designed to competitively inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR2 is a key mediator of angiogenesis, and its activation by VEGF initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[8][9] Pyrazole-based inhibitors of VEGFR2 can effectively block this process, leading to the starvation of tumors.

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: The cell cycle is tightly regulated by a family of cyclin-dependent kinases. CDK2, in complex with cyclin E, plays a crucial role in the G1/S phase transition, a point of no return for cell division.[6][10][11] Dysregulation of CDK2 activity is common in cancer. Pyrazole derivatives have been developed as potent and selective inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

B. Experimental Workflow for Evaluating Anticancer Activity

A systematic in vitro evaluation is crucial to identify and characterize the anticancer potential of novel pyrazole compounds. The following workflow outlines the key experimental steps.

Caption: Experimental workflow for assessing the anticancer potential of pyrazole compounds.

C. Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Pyrazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole compounds.

B. Experimental Workflow for Evaluating Anti-inflammatory Activity

The in vivo carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

C. Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effect of a test compound. [5][13][14] Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Pyrazole test compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

-

Positive control (e.g., Indomethacin or Celecoxib)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Randomly divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Positive control

-

Group III, IV, etc.: Test compound at different doses Fast the animals overnight before the experiment with free access to water.

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally by gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

Data Analysis:

The percentage of inhibition of edema is calculated using the following formula:

Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

III. Antimicrobial Applications: A Scaffold for Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial and antifungal agents. Pyrazole derivatives have demonstrated promising activity against a range of microbial pathogens. [2]

A. Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of pyrazole compounds are diverse and often depend on the specific substituents on the pyrazole ring. Some proposed mechanisms include:

-

Enzyme Inhibition: Inhibition of essential bacterial or fungal enzymes.

-

Disruption of Cell Membrane Integrity: Interaction with and disruption of the microbial cell membrane.

-

Interference with Nucleic Acid or Protein Synthesis: Inhibition of DNA, RNA, or protein synthesis.

B. Experimental Workflow for Evaluating Antimicrobial Activity

The antimicrobial potential of pyrazole compounds can be assessed using a combination of qualitative and quantitative in vitro assays.

Caption: Experimental workflow for assessing the antimicrobial activity of pyrazole compounds.

C. Detailed Experimental Protocol: Disc Diffusion and Minimum Inhibitory Concentration (MIC) Assay

1. Disc Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound. [15][16] Materials:

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates

-

Bacterial or fungal strains of interest

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Pyrazole test compounds at a known concentration

-

Positive control (standard antibiotic or antifungal)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of the agar plate using a sterile cotton swab.

-

Disc Application: Aseptically place the filter paper discs impregnated with the test compound, positive control, and a solvent control (if applicable) onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17] Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum

-

Pyrazole test compounds

-

Microplate reader (optional)

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) after incubation. This can be assessed visually or by measuring the optical density using a microplate reader.

IV. Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly privileged structure in medicinal chemistry, with ongoing research uncovering new therapeutic applications. Future directions in the field include:

-

Development of Multi-Targeted Ligands: Designing single pyrazole-based molecules that can simultaneously modulate multiple targets involved in a disease pathway.

-

Application in Neurodegenerative Diseases: Exploring the potential of pyrazole derivatives in treating conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase and monoamine oxidase. [1]* Advanced Drug Delivery Systems: Utilizing novel drug delivery technologies to enhance the bioavailability and therapeutic efficacy of pyrazole compounds.

V. References

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source Redacted for Anonymity]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). [Source Redacted for Anonymity]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018, January 12). PubMed. [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023, April 17). Bentham Science. [Link]

-

Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online. (n.d.). Elementary Education Online. [Link]

-

Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold - IRIS. (n.d.). [Source Redacted for Anonymity]

-

Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed. (n.d.). PubMed. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source Redacted for Anonymity]

-

Review: biologically active pyrazole derivatives - RSC Publishing. (2016, November 17). RSC Publishing. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). [Source Redacted for Anonymity]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. (2010, July 15). PubMed. [Link]

-

Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase | Journal of Medicinal Chemistry - ACS Publications. (2011, March 24). ACS Publications. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.). RSC Publishing. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). PMC. [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchGate. (n.d.). ResearchGate. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source Redacted for Anonymity]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PMC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PMC. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2025, January 17). MDPI. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (n.d.). IJNRD. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy - PMC. (n.d.). PMC. [Link]

-

Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - MDPI. (2017, May 17). MDPI. [Link]

-

Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (n.d.). Taylor & Francis Online. [Link]

-

MTT Cell Assay Protocol. (n.d.). [Source Redacted for Anonymity]

-

Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Emery Pharma. [Link]

Sources

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. abeomics.com [abeomics.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. atcc.org [atcc.org]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [agris.fao.org]

- 11. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. inotiv.com [inotiv.com]

- 14. wisdomlib.org [wisdomlib.org]

- 15. asm.org [asm.org]

- 16. moh.gov.om [moh.gov.om]

- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

Application Notes & Protocols: A Framework for In Vivo Evaluation of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine as a Novel Anti-Inflammatory Agent

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have shown a wide range of biological activities, including notable anti-inflammatory properties. This guide focuses on 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine (hereafter referred to as "Compound P"), a novel pyrazole derivative with therapeutic potential. Given its structural similarity to known cyclooxygenase (COX) inhibitors, we hypothesize that Compound P may act as a selective inhibitor of COX-2, a key enzyme in the inflammatory cascade.[1][2] Overexpression of COX-2 is a hallmark of inflammatory conditions and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][3]

This document provides a comprehensive framework for the initial in vivo characterization of Compound P. The protocols herein are designed to establish a foundational understanding of its pharmacokinetic profile, safety, and efficacy in a well-established model of acute inflammation. The primary goals of this preclinical evaluation are to identify a safe and effective dose range, understand the compound's behavior in a biological system, and gather initial proof-of-concept data to justify further development.[4][5] All experimental designs should adhere to the principles of the ARRIVE guidelines to ensure rigor and reproducibility.[6][7][8]

Section 1: Foundational In Vivo Studies & Workflow

A logical, stepwise approach is crucial for the efficient evaluation of a new chemical entity.[9][10] The initial in vivo studies for Compound P should be designed to answer fundamental questions about its safety and disposition before proceeding to efficacy models. This initial phase, often called lead optimization, is critical for identifying compounds with the highest potential for success.[11]

The general workflow for this initial phase of in vivo testing is as follows:

-

Formulation Development: Develop a safe and effective vehicle for administering Compound P to animals.

-

Maximum Tolerated Dose (MTD): Determine the highest dose that can be administered without causing unacceptable toxicity.[12]

-

Pharmacokinetics (PK): Characterize how the animal body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[13]

-

Proof-of-Concept Efficacy: Test the compound in a relevant disease model to demonstrate its intended biological effect.

This structured approach ensures that resources are used efficiently and that the data generated at each stage informs the design of subsequent experiments.

Caption: Overall workflow for the initial in vivo evaluation of Compound P.

Section 2: Formulation Development for In Vivo Administration

Many novel compounds are poorly soluble in water, which presents a significant challenge for in vivo administration, particularly for intravenous (IV) and oral (PO) routes.[14][15] An appropriate formulation is critical to ensure consistent bioavailability and accurate assessment of the compound's effects.[16]

Protocol 2.1: Vehicle Screening for Oral (PO) and Intravenous (IV) Formulation

Objective: To identify a vehicle system that can safely solubilize Compound P at the required concentrations for dosing.

Causality: The choice of vehicle can dramatically impact a compound's absorption and stability. A poorly chosen vehicle can lead to precipitation at the injection site (for IV) or poor absorption in the gut (for PO), leading to erroneous PK and efficacy data.[14] Using a standardized screening process ensures the selection of a safe and effective formulation.

Materials:

-

Compound P

-

Commonly used excipients:

-

Saline (0.9% NaCl)

-

Phosphate-Buffered Saline (PBS)

-

5% Dextrose in Water (D5W)

-

Polyethylene glycol 400 (PEG400)

-

Propylene glycol (PG)

-

Tween 80

-

Carboxymethylcellulose (CMC)

-

Solutol HS 15

-

-

Vortex mixer, magnetic stirrer, pH meter

Procedure:

-

Initial Solubility Assessment:

-

Attempt to dissolve Compound P in simple aqueous vehicles first (Saline, PBS, D5W) at a target concentration (e.g., 1 mg/mL).

-

Observe for complete dissolution by visual inspection.

-

-

Co-Solvent Systems (for IV and PO):

-

If insoluble in aqueous vehicles, prepare co-solvent systems. A common starting point is a mixture of PEG400, PG, and water/saline.

-

Example vehicle: 10% Solutol HS 15 in saline.

-

Gradually add Compound P to the vehicle while vortexing. Gentle heating may be applied if necessary, but stability must be confirmed.

-

-

Suspension Systems (for PO only):

-

If a solution is not achievable at the desired concentration for oral dosing, a suspension can be made.

-

A common vehicle is 0.5% to 1% CMC in water with 0.1% Tween 80 to aid in wetting the powder.

-

The compound should be micronized to a small particle size to improve suspension homogeneity and absorption.[14]

-

-

Final Selection Criteria:

-

Clarity: The final formulation for IV use must be a clear, particle-free solution.

-

Stability: The formulation should remain stable (no precipitation) for the duration of the experiment.

-

Tolerability: The chosen vehicle must be well-tolerated by the animal species at the intended volume of administration.[14]

-

Section 3: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specific period.[12][17] Establishing the MTD is a critical step mandated by regulatory agencies like the FDA to inform the dose selection for subsequent non-clinical and clinical studies.[18][19]

Protocol 3.1: Single-Dose Escalation MTD Study in Mice

Objective: To determine the MTD of Compound P following a single oral administration.

Causality: This study is designed to identify the dose range that is pharmacologically active without being overtly toxic. It prevents unnecessary animal morbidity in later, longer-term studies and ensures that the doses used for efficacy testing are relevant and tolerable.[12][20]

Materials:

-

Compound P formulated in the selected vehicle

-

Age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the facility for at least 5-7 days.

-

Group Allocation: Assign animals to groups (n=3 per sex per group). Include a vehicle control group.

-

Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg). The dose progression can be adjusted based on observed toxicity.

-

Administration: Administer a single dose of Compound P or vehicle via oral gavage. The volume should be consistent across all groups (e.g., 10 mL/kg).

-

Clinical Observations:

-

Continuously observe animals for the first 4 hours post-dose.

-

Record observations at 24, 48, and 72 hours.

-

Monitor for clinical signs of toxicity as detailed in the table below.

-

Record body weights just before dosing and daily thereafter.

-

-

Endpoint: The study is typically concluded after 72 hours if no adverse effects are seen. The MTD is defined as the highest dose that does not cause significant clinical signs or a body weight loss of more than 10-15%.[17]

Table 1: MTD Clinical Observation Scoring

| Score | Clinical Sign | Description |

| 0 | Normal | Alert, active, normal posture and grooming. |

| 1 | Mild | Slightly reduced activity, mild piloerection. |

| 2 | Moderate | Lethargy, hunched posture, moderate piloerection, ataxia. |

| 3 | Severe | Loss of righting reflex, tremors, labored breathing. |

Section 4: Pharmacokinetic (PK) Studies

PK studies are essential to understand the ADME properties of a compound.[13][21] This information is crucial for designing effective dosing regimens in efficacy studies, as it helps correlate the drug's concentration in the body with its pharmacological effect.[22][23]

Protocol 4.1: Single-Dose PK Study in Mice (IV and PO)

Objective: To determine key PK parameters of Compound P, including clearance, volume of distribution, half-life, and oral bioavailability.

Causality: Administering the compound via both IV and PO routes allows for the calculation of absolute oral bioavailability (F%). A low F% might indicate poor absorption or high first-pass metabolism, which would necessitate higher oral doses in efficacy studies. Understanding the compound's half-life (T½) informs the required dosing frequency to maintain therapeutic concentrations.

Materials:

-

Compound P formulated for IV and PO administration

-

Age- and weight-matched mice (e.g., C57BL/6) with jugular vein catheters for serial blood sampling (if possible)

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge, analytical balance

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Preparation: Use catheterized animals to allow for serial blood sampling from a single animal, which reduces animal numbers and data variability. If not possible, composite sampling (one time point per animal) will be required.[21]

-

Group Allocation:

-

Group 1: IV administration (e.g., 1-2 mg/kg) (n=3-4 animals)

-

Group 2: PO administration (e.g., 10 mg/kg) (n=3-4 animals)

-

-

Dosing: Administer Compound P via the specified route.

-

Blood Sampling: Collect blood samples (approx. 25-50 µL) at predetermined time points.

-

IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

-

PO route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.[24]

-

-

Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Compound P in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the peak exposure after dosing. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the curve | Represents total drug exposure over time. |

| T½ | Elimination half-life | Determines dosing interval and time to steady-state. |

| CL | Clearance | Rate at which the drug is removed from the body. |

| Vd | Volume of distribution | Indicates how widely the drug distributes into tissues. |

| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Section 5: In Vivo Efficacy Model - Acute Inflammation

With a safe dose range and PK profile established, the next step is to assess the compound's efficacy in a relevant disease model. The carrageenan-induced paw edema model is a classic, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[25][26]

The COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli trigger the release of arachidonic acid (AA) from cell membranes. The COX-2 enzyme metabolizes AA into prostaglandin H2 (PGH2), which is then converted by downstream synthases into various prostaglandins, including PGE2.[27] PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability (leading to edema), and pain.[1][27] A selective COX-2 inhibitor like our hypothetical Compound P would block this step, thereby reducing the production of inflammatory prostaglandins.

Caption: Hypothesized mechanism of Compound P in the COX-2 signaling pathway.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of Compound P in an acute model of inflammation.

Causality: Carrageenan injection induces a biphasic inflammatory response. The late phase (3-6 hours) is primarily mediated by prostaglandins produced by COX-2.[28] By measuring the reduction in paw swelling (edema) during this phase, we can directly assess the efficacy of a COX-2 inhibitor. Including a positive control (a known NSAID) validates the assay's responsiveness.[25]

Materials:

-

Compound P formulated in the selected vehicle

-

Positive control: Celecoxib or Indomethacin

-

Male Wistar or Sprague-Dawley rats (180-220g)

-

1% (w/v) Lambda Carrageenan solution in sterile saline[28]

-

Digital plethysmometer or calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimation & Grouping:

-

Acclimate rats for at least one week.

-

Randomly assign animals to treatment groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2: Compound P (Low Dose, e.g., 10 mg/kg)

-

Group 3: Compound P (Mid Dose, e.g., 30 mg/kg)

-

Group 4: Compound P (High Dose, e.g., 100 mg/kg)

-

Group 5: Positive Control (e.g., Celecoxib, 30 mg/kg)

-

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

-

Compound Administration: Administer the vehicle, Compound P, or positive control via oral gavage. The timing should be based on the Tmax from the PK study (typically 60 minutes before carrageenan injection).[25]

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

-

-

Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

-

References

-

ARRIVE guidelines - Wikipedia. Available at: [Link]

-

ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. Available at: [Link]

-

ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

-

The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PLOS Biology. Available at: [Link]

-

ARRIVE Guidelines - Norecopa. Available at: [Link]

-

Preclinical Development Handbook - Wiley-VCH. Available at: [Link]

-

2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available at: [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]

-

A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Available at: [Link]

-

The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - Frontiers in Endocrinology. Available at: [Link]

-

Preclinical Development Handbook - Agenda Bookshop. Available at: [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available at: [Link]

- Preclinical Development Handbook: Toxicology - Google Books.

-

The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia. Available at: [Link]

-

PRECLINICAL DEVELOPMENT HANDBOOK - Wiley. Available at: [Link]

-

The cyclooxygenase pathway. In response to pro-inflammatory stimuli... - ResearchGate. Available at: [Link]

-

Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Available at: [Link]

-

Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. Available at: [Link]

-

FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

-

Summary of preclinical guidelines for in vivo experiments identified through various database searches. - ResearchGate. Available at: [Link]

-

General Principles of Preclinical Study Design - Springer. Available at: [Link]

-

FDA Requirements for Preclinical Studies. Available at: [Link]

-

Cyclooxygenase 2: protein-protein interactions and posttranslational modifications | Physiological Genomics. Available at: [Link]

-

Maximum Tolerated Dose (MTD), Autonomic Signs, Rat - Pharmacology Discovery Services. Available at: [Link]

-

PRECLINICAL DEVELOPMENT HANDBOOK - pharmaceutical review. Available at: [Link]

-

Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]

-

Preclinical research strategies for drug development - AMSbiopharma. Available at: [Link]

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

-

Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO - InnoSer. Available at: [Link]

-

Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

-

V B. Metabolism and Pharmacokinetic Studies - FDA. Available at: [Link]

-

Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. Available at: [Link]

-

Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics - Outsourced Pharma. Available at: [Link]

-

The Significance of In Vitro to In Vivo Translation in Drug Discovery. Available at: [Link]

-

Maximum-Tolerated-Dose and Pharmacokinetics in rats | JEP - Dove Medical Press. Available at: [Link]

-

Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - NCBI. Available at: [Link]

-

Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program. Available at: [Link]

-

In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. Available at: [Link]

-

Solubilization techniques used for poorly water-soluble drugs - PMC. Available at: [Link]

-

Small Molecule Drug Prototyping - Stanford University. Available at: [Link]

-

Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. Available at: [Link]

Sources

- 1. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. fda.gov [fda.gov]

- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 6. ARRIVE guidelines - Wikipedia [en.wikipedia.org]

- 7. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]

- 8. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. ima.stanford.edu [ima.stanford.edu]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics [outsourcedpharma.com]

- 17. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. infinixbio.com [infinixbio.com]

- 19. karger.com [karger.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. fda.gov [fda.gov]

- 22. nuvisan.com [nuvisan.com]

- 23. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]

- 24. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 25. inotiv.com [inotiv.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Quantification of Pyrazole Compounds

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of pyrazole-containing compounds, a critical task in pharmaceutical research, development, and quality control. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Consequently, robust and reliable analytical methods are paramount for ensuring their identity, purity, and potency. This document offers an in-depth exploration of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Electroanalytical Methods. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring technical accuracy and field-proven insights. All methodologies are presented in accordance with the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[4][5]

Introduction: The Analytical Imperative for Pyrazole Compounds

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[6][7][8][9] Its unique structural and electronic properties allow for diverse pharmacological activities, leading to its incorporation into numerous FDA-approved drugs.[2][10] The accurate quantification of these compounds is a non-negotiable aspect of the pharmaceutical lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control and stability testing.

The analytical challenges associated with pyrazoles can be complex, often stemming from issues of solubility, isomerism, and the need for high sensitivity in complex biological matrices. This guide is structured to address these challenges by providing a selection of validated methods, enabling the scientist to choose the most appropriate technique for their specific analytical needs.

Chromatographic Methods: The Workhorse of Pyrazole Quantification

Chromatographic techniques, particularly HPLC and GC, are the most widely employed methods for the quantification of pyrazole derivatives due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for the analysis of pyrazole compounds, which are often polar to semi-polar in nature.

Causality of Methodological Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for pyrazole analysis.[11] This is due to the hydrophobic nature of the C18 alkyl chains, which provides effective retention for a wide range of pyrazole derivatives through hydrophobic interactions. The choice of a specific C18 column often depends on the particle size (smaller particles for higher efficiency) and the end-capping of the silica support, which minimizes peak tailing for basic pyrazole compounds. For highly polar pyrazoles, alternative stationary phases like C8 or phenyl-hexyl may offer different selectivity.[12][13][14]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The organic modifier is the "strong" solvent, and its proportion is optimized to achieve adequate retention and separation. The use of a buffer (e.g., phosphate or acetate) is crucial for controlling the pH of the mobile phase. This is particularly important for pyrazoles with ionizable functional groups, as their retention can be highly pH-dependent. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and resolution for basic pyrazoles by suppressing the ionization of residual silanol groups on the column.[8][11]

-

Detection: UV detection is the most common method for pyrazole quantification, as the pyrazole ring system and any associated aromatic substituents are chromophoric. The detection wavelength is chosen at the λmax of the analyte to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is useful for peak purity assessment.

Experimental Workflow for HPLC Analysis

Caption: A typical workflow for pyrazole quantification using HPLC.

Protocol 2.1.1: Quantification of a Pyrazole Derivative in a Pharmaceutical Formulation by RP-HPLC

This protocol is a general example and should be optimized and validated for each specific analyte and matrix.

-

Instrumentation: HPLC system with a UV/PDA detector.

-

Chromatographic Conditions:

-

Preparation of Solutions:

-

Mobile Phase: Prepare the mixture of acetonitrile and 0.1% TFA in water. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.[15]

-

-

Sample Preparation:

-

For Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range.

-

For Formulation (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), and extract it with a suitable solvent (e.g., methanol). Dilute the extract with the mobile phase to the desired concentration.

-

Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions and the sample solution(s).

-

Record the chromatograms and measure the peak area of the analyte.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the pyrazole in the sample solution from the calibration curve using linear regression.

-

Table 1: Typical HPLC Method Validation Parameters for a Pyrazole Compound

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | > 0.999 |

| Range | e.g., 2.5 - 50 µg/mL | 2.5 - 50 µg/mL[15] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 2.43 µg/mL[15] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 7.38 µg/mL[15] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98% - 102%[15] |

| Precision (% RSD) | ≤ 2.0% | < 2%[15] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable pyrazole compounds. For non-volatile or polar pyrazoles, derivatization is often necessary.

Causality of Methodological Choices:

-

Derivatization: Many pyrazole compounds, especially those with N-H protons or other polar functional groups, are not sufficiently volatile for GC analysis. Derivatization is a chemical modification to increase volatility and thermal stability.[16][17] Common derivatization strategies include:

-

Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.

-

Acylation: Introduces an acyl group, often using fluorinated anhydrides to enhance sensitivity for electron capture detection.[17]

-

Alkylation: Replaces acidic protons with an alkyl group. The choice of derivatizing agent depends on the functional groups present in the pyrazole molecule.[9]

-

-

Column Selection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of derivatized pyrazoles. The choice of column length and internal diameter affects the resolution and analysis time.

-

Mass Spectrometry Detection: MS detection provides high selectivity and structural information, which is invaluable for peak identification and confirmation. Electron ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns.

Protocol 2.2.1: Quantification of a Pyrazole Metabolite in a Biological Matrix by GC-MS

This protocol is a general example and requires optimization and validation.

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Sample Preparation (from Plasma):

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of plasma in a glass tube, add an internal standard.

-

Add a suitable organic extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatization agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

-

-

GC-MS Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Quantify the analyte in the sample using the calibration curve.

-

Spectroscopic Methods

Spectroscopic methods offer rapid and often non-destructive ways to quantify pyrazole compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, by using a certified internal standard.[18][19][20]

Causality of Methodological Choices:

-

Internal Standard: A suitable internal standard must be of high purity, stable, and have at least one signal that is well-resolved from the analyte signals.[20] The standard should also be accurately weighed.

-

Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is chosen.

-

NMR Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to allow for complete magnetization recovery between scans.[19]

Protocol 3.1.1: Purity Assay of Celecoxib (a Pyrazole Derivative) by ¹H-qNMR

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Materials:

-

Celecoxib sample.

-

Certified internal standard (e.g., maleic acid).

-

Deuterated solvent (e.g., DMSO-d₆).[4]

-

-

Sample Preparation:

-

Accurately weigh about 20 mg of the celecoxib sample and 10 mg of the internal standard into the same vial.

-

Dissolve the mixture in a known volume of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds).

-

Ensure a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1).[19]

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from celecoxib (e.g., the methyl group protons) and a signal from the internal standard.

-

Calculate the purity of the celecoxib sample using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-